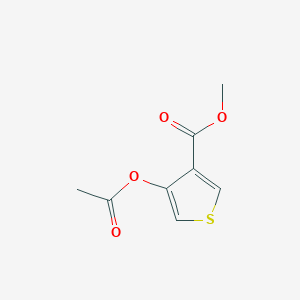

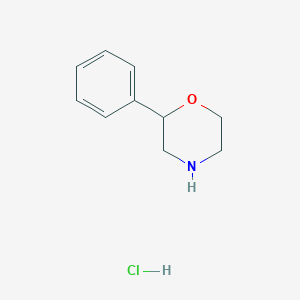

Methyl 4-acetoxythiophene-3-carboxylate

Vue d'ensemble

Description

Methyl 4-acetoxythiophene-3-carboxylate is a compound that can be associated with various chemical reactions and possesses interesting properties that make it a subject of research in organic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiophene derivatives, which can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, methyl 3-hydroxythiophene-2-carboxylate can be nitrated to produce derivatives that can further react to form thieno[3,4-b][1,4]oxazine ring systems . These methods suggest that the synthesis of methyl 4-acetoxythiophene-3-carboxylate would likely involve a targeted functionalization at the 4-position of the thiophene ring.

Molecular Structure Analysis

The structure of thiophene derivatives is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was characterized by elementary analysis and MHz spectrometry . The carbon-13 NMR data has been used to confirm the structure of nitrated methyl 3-hydroxythiophene-2-carboxylate derivatives . These techniques would similarly be applicable to determine the molecular structure of methyl 4-acetoxythiophene-3-carboxylate.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. The nitration of methyl 3-hydroxythiophene-2-carboxylate leads to products that can undergo O to N acyl migrations . Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols . These reactions indicate that methyl 4-acetoxythiophene-3-carboxylate could also participate in similar reactions, such as substitutions or conversions to other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their substituents. For example, the introduction of amino groups and acetyl groups can impart novel fluorescence properties to the thiophene derivatives . The chlorination of methyl 3-hydroxythiophene-2-carboxylate and its subsequent reactions with active hydrogen-containing compounds can lead to various substituted products . These findings suggest that methyl 4-acetoxythiophene-3-carboxylate would have distinct physical and chemical properties based on its functional groups, which could be explored in further studies.

Applications De Recherche Scientifique

1. Crystallography

- Application : Methyl 4-acetoxythiophene-3-carboxylate is used in the study of crystal structures .

- Method : The mixture of methyl (E)-3-(4-hydroxyphenyl)acrylate, acetic anhydride was reacted at 80 °C for 2 h. After the reaction completed, a colorless crystal was produced after cooling slowly .

- Results : The molecular structure of the compound was determined. The crystallographic data and atomic coordinates were obtained .

2. Medicinal Chemistry

- Application : Thiophene and its substituted derivatives, which include Methyl 4-acetoxythiophene-3-carboxylate, show interesting applications in the field of medicinal chemistry .

- Method : Thiophene is used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

- Results : Thiophene has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

3. Therapeutic Applications

- Application : Thiophene and its substituted derivatives, including Methyl 4-acetoxythiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Method : Thiophene is used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

- Results : Thiophene has been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

4. Solar Cells

- Application : Methyl 4-acetoxythiophene-3-carboxylate is used in the synthesis of a new A-b-D-b-A-type n-type small molecule, IDT-3MT, which is used in non-fullerene polymer solar cells .

- Method : The molecule IDT-3MT was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3- oxo -2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .

- Results : The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 due to the more prominent face-on orientation and favorable morphology of the blend film .

5. Organic Synthesis

- Application : Methyl 4-acetoxythiophene-3-carboxylate is used as a reagent in organic synthesis .

- Method : This compound can be used in various organic reactions to synthesize new compounds .

- Results : The specific results depend on the reaction conditions and the other reactants used .

6. Drug Discovery

- Application : Thiophene and its substituted derivatives, including Methyl 4-acetoxythiophene-3-carboxylate, are used in drug discovery .

- Method : These compounds are used as building blocks in the synthesis of new drug molecules .

- Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain thiophene nucleus .

Propriétés

IUPAC Name |

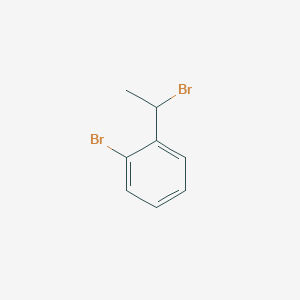

methyl 4-acetyloxythiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULQEVLYHKUJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CSC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501153 | |

| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetoxythiophene-3-carboxylate | |

CAS RN |

65369-31-5 | |

| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

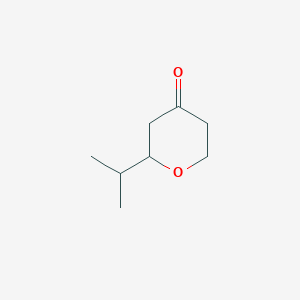

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)